molecular formula C6H3ClFN3 B3221300 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1206825-32-2

4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3221300
CAS No.: 1206825-32-2
M. Wt: 171.56 g/mol
InChI Key: GIGCDKYSCGJVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam ring. The carbonyl group is then chlorinated using phosphorus oxychloride, and the terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to form an aldehyde group. Finally, the compound undergoes a reaction with ammonia water to produce the desired product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signal transduction pathways that regulate cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Additionally, its derivatives can modulate the activity of proapoptotic proteins like caspase-3 and Bax, further enhancing its therapeutic potential .

Properties

IUPAC Name

4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGCDKYSCGJVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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